Ethylenethiourea
Description
Ethylenethiourea (ETU), chemically known as 2-imidazolidinethione (C₃H₆N₂S; molecular weight: 102.16), is a heterocyclic organosulfur compound . It is primarily synthesized via the reaction of ethylenediamine with carbon disulfide under controlled conditions, with precautions to prevent violent exothermic reactions . ETU is a degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb, zineb, and metiram . Industrially, it is used as an accelerator in rubber production but is restricted to research and development due to its toxicity .
Key thermochemical properties include a gas-phase enthalpy of formation (ΔHf°) of -58.7 ± 2.1 kJ·mol⁻¹, validated by both experimental calorimetry and computational methods (G3(MP2)//B3LYP) . ETU is photolabile and degrades into ethyleneurea under environmental conditions .
Structure
3D Structure
Properties
IUPAC Name |
imidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAZBWRQCGBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-MERCAPTOIMIDAZOLINE | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020601 | |
| Record name | 4,5-Dihydro-2-mercaptoimidazole | |
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Molecular Weight |
102.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.] | |
| Record name | ETHYLENE THIOUREA | |
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| Record name | 2-Imidazolidinethione | |
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| Record name | Ethylene thiourea | |
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| Record name | 2-MERCAPTOIMIDAZOLINE | |
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| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F | |
| Record name | ETHYLENE THIOUREA | |
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| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Flash Point |
486 °F (NTP, 1992), 486 °F, 252 °C | |
| Record name | ETHYLENE THIOUREA | |
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| Record name | Ethylene thiourea | |
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| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
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Solubility |
>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2% | |
| Record name | SID8139920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
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| Record name | Ethylene thiourea | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
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Density |
Density (at 20 °C): 1,26-1,28 g/cm³ | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethylene thiourea | |
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| URL | https://haz-map.com/Agents/409 | |
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| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals | |
CAS No. |
96-45-7 | |
| Record name | ETHYLENE THIOUREA | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethylenethiourea | |
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| Record name | 2-Imidazolidinethione | |
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| Record name | Imidazolidine-2-thione | |
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| Record name | 2-MERCAPTOIMIDAZOLINE | |
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| Record name | Ethylene thiourea | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethylene thiourea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action
Target of Action
Ethylenethiourea (ETU) is an organosulfur compound that is primarily used as an accelerant in the vulcanization of neoprene rubbers. It is also a major metabolite of ethylenebisdithiocarbamate fungicides. The primary target of ETU is ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 1, a key enzyme involved in the synthesis of cyclic ADP-ribose, a second messenger for glucose-induced insulin secretion.
Mode of Action
ETU interacts with its target enzyme, affecting its function and leading to changes in the cellular processes that the enzyme is involved in. .
Biochemical Pathways
ETU is involved in various biochemical pathways. For instance, it plays a role in the cross-linking of polychloroprene, a type of synthetic rubber. It is also involved in the biosynthesis of ethylene, a plant hormone. .
Pharmacokinetics
It is known that ETU is a white solid that is soluble in water, ethanol, naphtha, and acetic acid. This solubility likely affects its bioavailability. More research is needed to fully understand the pharmacokinetics of ETU.
Result of Action
The molecular and cellular effects of ETU’s action are diverse. Chronic exposure to ETU can lead to functional and structural damage to the kidney, and increases cyst formation in the kidney. It has also been shown to cause tumors in rodents, including liver cancer and thyroid-gland cancer.
Action Environment
The action, efficacy, and stability of ETU can be influenced by various environmental factors. For instance, ETU can be found in various products at concentrations ranging from 0.003 ppm to 0.276 ppm, with the highest concentrations found in spinach and collards. The presence of ETU in the environment, particularly in food products, could potentially affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
Ethylenethiourea plays a significant role in biochemical reactions. It is an excellent accelerant of vulcanization of neoprene rubbers
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been associated with carcinogenicity in studies involving experimental animals. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have reported toxic or adverse effects at high doses
Biological Activity
Ethylenethiourea (ETU) is a compound primarily recognized for its role as a metabolite of ethylene bisdithiocarbamate fungicides. This article explores the biological activity of ETU, focusing on its pharmacological effects, toxicity, teratogenicity, and potential carcinogenicity, supported by various studies and findings.
ETU is a sulfur-containing heterocyclic compound with the chemical formula C₂H₄N₂S. Its metabolism varies across species, with significant implications for its biological activity:
- Half-life : The half-life of ETU is approximately 28 hours in monkeys, 9-10 hours in rats, and about 5 hours in mice. In humans, the estimated half-life for elimination through the kidneys is around 100 hours .
- Distribution : ETU is primarily excreted in urine (up to 90%), with minor amounts found in feces and exhalation. It tends to accumulate in the thyroid gland, which is critical for understanding its endocrine-disrupting effects .
Acute and Chronic Toxicity
ETU exhibits varying degrees of toxicity across different animal models:
- Acute Toxicity : Studies indicate that rats are more susceptible to acute toxicity than mice. The lethal dose (LD50) varies significantly between species; for instance, rats show symptoms at lower doses compared to mice .
- Chronic Exposure : Long-term exposure studies have demonstrated that ETU can lead to thyroid gland hyperplasia and carcinomas in rodents. For example, in a study involving Sprague-Dawley rats fed diets containing ETU for up to 24 months, significant incidences of thyroid tumors were observed at higher concentrations (500 mg/kg) .
Teratogenicity
ETU is classified as a neuroteratogen, particularly affecting fetal development:
- Mechanism : The teratogenic effects are linked to direct action on neuroblasts rather than hormonal disruption. Low doses can induce conditions such as hydrocephalus without causing observable maternal toxicity .
- Species Variability : While ETU has shown teratogenic effects in rats, other studies indicate that it may require high doses to produce malformations in other species like hamsters and rabbits .
Carcinogenic Potential
The carcinogenicity of ETU has been a subject of extensive research:
- Animal Studies : Research has confirmed that oral exposure to ETU caused tumors in two rodent species at different tissue sites. Notably, thyroid follicular-cell adenocarcinomas were observed in male and female rats exposed to high doses over extended periods .
- Mechanism of Action : It is suggested that ETU induces tumors through non-genotoxic mechanisms rather than direct DNA damage . This distinction is crucial for understanding its potential risks.
Case Studies and Human Exposure
Human exposure to ETU mainly occurs among agricultural workers using EBDCs:
- Biomonitoring Studies : In one study, agricultural workers applying EBDCs showed detectable levels of ETU in urine (mean concentration of 58 ppb), while control subjects had none . Another study indicated higher concentrations in banana plantation workers compared to unexposed individuals .
- Health Implications : These findings raise concerns about chronic exposure risks and the need for monitoring occupational health among those handling dithiocarbamate fungicides.
Summary Table of Biological Activities
Scientific Research Applications
Industrial Applications
Rubber Industry:
Ethylenethiourea is predominantly used as an accelerator in the curing process of rubber, enhancing the performance characteristics of elastomers. Its effectiveness in promoting cross-linking reactions makes it a valuable additive in manufacturing processes for products like tires, seals, and gaskets .
Table 1: Industrial Uses of this compound
Biological and Environmental Implications
Carcinogenicity and Teratogenicity:
Research has shown that this compound exhibits carcinogenic properties in laboratory animals. Studies indicate a significant increase in thyroid carcinomas when administered in diet . Furthermore, it has been linked to teratogenic effects, causing malformations in offspring during animal studies .
Environmental Impact:
this compound is highly soluble in water and can persist in the environment, raising concerns about its presence in groundwater systems. Monitoring studies have detected this compound as a breakdown product of ethylene bisdithiocarbamate fungicides, which are widely used in agriculture .
Table 2: Biological Effects of this compound
Research Applications
Pharmacological Studies:
this compound derivatives have been investigated for their potential pharmacological activities. Recent studies have explored their antimicrobial and anticancer properties, suggesting that modifications to the thiourea structure can enhance biological activity against various pathogens .
Case Study: Antimicrobial Activity
A series of novel thiourea derivatives were synthesized and tested for their antibacterial efficacy against both gram-positive and gram-negative bacteria. The findings indicated that certain derivatives exhibited significant inhibitory effects, highlighting the potential for developing new antimicrobial agents from this compound derivatives .
Comparison with Similar Compounds
Table 1: Thermochemical and Structural Properties
| Compound | Planarity | ΔHfus (kJ·mol⁻¹) | Molecular Weight |
|---|---|---|---|
| Ethylenethiourea (ETU) | Planar | - | 102.16 |
| 1,3-Bis(1-(4-MePh)ethyl)thiourea | Non-planar | 25.3 ± 0.5 | 326.46 |
| N-2-(Picolyl)-N′-4-ClPh-thiourea | Planar | 28.1 ± 0.7 | 291.78 |
Toxicological Comparison with EBDC Fungicides
ETU is the primary toxic metabolite of EBDC fungicides, responsible for chronic effects:
Table 2: Toxicity Profiles
- Metabolic Pathways : EBDCs degrade rapidly into ETU in soil, plants, and mammals. For example, 21–22% of administered zineb converts to ETU in rats . ETU itself undergoes further oxidation to ethyleneurea, which is less toxic .
- Carcinogenicity: ETU induces thyroid follicular cell adenomas in mice (26% incidence at 0.3% dietary dose) .
Environmental Persistence and Analytical Methods
Environmental Fate :
Analytical Detection :
Table 3: Detection Methods
| Compound | Method | Limit of Quantification (LOQ) |
|---|---|---|
| ETU | LC-MS/MS with derivatization | 0.02 µg/L |
| Mancozeb | CS₂ release + spectrophotometry | 0.05 mg/kg |
Regulatory and Health Implications
- ETU: Classified by IARC as Group 3 (insufficient evidence in humans) but listed in NTP’s Report on Carcinogens . The EU sets a maximum residue level (MRL) of 0.05 mg/kg in food .
- EBDCs : Subject to strict agricultural use guidelines due to ETU formation. Brazil prohibits EBDCs in medicinal herbs due to ETU’s chronic toxicity .
Q & A
Basic Research Questions
Q. What are the common analytical techniques for detecting ETU residues in environmental and biological samples, and what are their methodological limitations?
- Answer : ETU detection typically employs gas chromatography-mass spectrometry (GC-MS) for volatile derivatives and high-performance liquid chromatography (HPLC) for polar compounds. For example, GC-MS with derivatization (e.g., using BSTFA) achieves detection limits of 0.01 ppm in plant matrices, while HPLC-UV is suitable for urine analysis with a limit of 0.05 ppm . Limitations include matrix interference in soil samples and the need for extensive sample cleanup when analyzing fatty tissues .
Q. How does ETU persist in soil and water, and what factors influence its degradation?
- Answer : ETU’s environmental persistence depends on pH, organic matter content, and microbial activity. Photolysis studies show a half-life of 15–30 days in soil under UV light, but this increases to 60+ days in anaerobic conditions . Hydrolysis is negligible at neutral pH but accelerates in acidic environments (e.g., t½ = 7 days at pH 3) .
Q. What mechanisms underlie ETU’s thyroid-disrupting effects in experimental models?
- Answer : ETU inhibits thyroid peroxidase, blocking iodine organification and reducing thyroxine (T4) synthesis. In rats, doses >5 mg/kg/day caused follicular hyperplasia and serum T4 reduction by 40% within 14 days. This aligns with its classification as a goitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity classifications of ETU across regulatory agencies?
- Answer : Discrepancies (e.g., IARC Group 3 vs. NTP findings) arise from species-specific metabolic pathways and dose thresholds. For instance, rodent hepatocarcinogenicity occurs at 50 mg/kg/day, far exceeding occupational exposure levels. Methodological reconciliation involves systematic review of dose-response data, interspecies extrapolation models, and mechanistic studies on ETU-DNA adduct formation .
Q. What experimental designs are optimal for assessing ETU’s developmental toxicity in mammalian models?
- Answer : The ETU-induced rat anorectal malformation (ARM) model requires timed-pregnant Sprague-Dawley rats dosed at gestational days 14–16. Doses of 125 mg/kg/day induce ARM in 80% of fetuses, with spatial transcriptomics revealing dysregulation of Shh and Wnt5a pathways . Controls must account for maternal toxicity (e.g., reduced weight gain at >150 mg/kg/day) .
Q. What methodologies address ETU’s role as a biomarker for mancozeb exposure in epidemiological studies?
- Answer : Urinary ETU quantification via LC-MS/MS (LOQ = 0.1 µg/L) is validated for field studies. However, confounding factors include dietary ETU from treated crops and variable metabolic rates. Longitudinal sampling and creatinine adjustment are critical to distinguish occupational vs. environmental exposure .
Q. How can advanced oxidation processes (AOPs) be optimized for ETU degradation in wastewater?
- Answer : Ozonation (0.63 × 10⁻⁶ mol/L O₃) achieves 90% ETU degradation in 30 minutes, generating SOA byproducts like ethylene urea. Combining UV/H₂O₂ enhances mineralization efficiency by 40% but requires pH control to prevent bromate formation in bromide-rich water .
Q. What in vitro models best replicate ETU’s metabolic pathways for toxicity screening?
- Answer : Primary human hepatocytes and CYP3A4-transfected HepG2 cells effectively mimic ETU metabolism, producing ethylene urea and sulfonic acid derivatives. Comparatively, murine microsomes overestimate sulfoxidation rates, leading to skewed toxicity predictions .
Methodological Guidance for Data Interpretation
- Handling Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to evaluate ETU toxicity studies, prioritizing OECD-GLP compliant assays and excluding non-standardized exposure protocols .
- Experimental Replication : Include positive controls (e.g., propylthiouracil for thyroid effects) and validate analytical methods with NIST reference materials .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
